An In-depth Technical Guide to 1-Bromo-4-butylbenzene: Chemical Properties and Structure
An In-depth Technical Guide to 1-Bromo-4-butylbenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-butylbenzene is an essential aromatic halogen compound widely utilized as a key intermediate in organic synthesis.[1] Its structure, featuring a benzene (B151609) ring substituted with a bromine atom and a butyl group, offers a versatile platform for the construction of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1-Bromo-4-butylbenzene, with a focus on its applications in research and development, particularly within the pharmaceutical industry. The strategic placement of the bromo and butyl groups allows for a range of chemical transformations, making it a valuable building block in the synthesis of liquid crystals, polymers, and active pharmaceutical ingredients.[2][3]
Chemical Structure
The molecular structure of 1-Bromo-4-butylbenzene consists of a central benzene ring. A bromine atom is attached to the first carbon atom of the ring, while a butyl group (CH₃(CH₂)₃-) is attached to the fourth carbon atom, in the para position relative to the bromine.[1] This arrangement is crucial to its chemical reactivity and physical properties.
The presence of the electron-withdrawing bromine atom and the electron-donating butyl group influences the electron density distribution within the aromatic ring. The butyl group, being an alkyl group, is an ortho, para-director and an activating group for electrophilic aromatic substitution, although the deactivating effect of the bromine atom also plays a role in the overall reactivity of the benzene ring.[4]
Key Structural Features:
-
Aromatic Ring: A stable, planar, six-carbon ring with delocalized pi electrons.
-
Bromine Substituent: A halogen atom that can be readily displaced or transformed through various coupling and substitution reactions.
-
Butyl Group: A four-carbon alkyl chain that imparts lipophilicity to the molecule.
Physicochemical Properties
The physical and chemical properties of 1-Bromo-4-butylbenzene are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃Br | [1][5][6] |
| Molecular Weight | 213.11 g/mol | [3][5] |
| Appearance | Clear colorless to pale yellow liquid | [1][2][7] |
| Density | 1.208 g/mL at 25 °C | [2][3] |
| Boiling Point | 243.3 °C at 760 mmHg | [6][8] |
| Melting Point | -25.5 °C | [6] |
| Flash Point | 108 °C (closed cup) | [3][6] |
| Refractive Index (n20/D) | 1.53 | [2][3] |
| Solubility | Insoluble in water | [1][9] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 1-Bromo-4-butylbenzene. The following tables summarize its key spectroscopic data.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.39 | d | 2H | Ar-H (ortho to Br) |
| ~7.05 | d | 2H | Ar-H (ortho to butyl) |
| ~2.55 | t | 2H | -CH₂- (benzylic) |
| ~1.55 | m | 2H | -CH₂- |
| ~1.32 | m | 2H | -CH₂- |
| ~0.90 | t | 3H | -CH₃ |
| Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.[6][10] |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~142.0 | Ar-C (C-butyl) |
| ~131.5 | Ar-CH (ortho to Br) |
| ~130.3 | Ar-CH (ortho to butyl) |
| ~120.0 | Ar-C (C-Br) |
| ~35.0 | -CH₂- (benzylic) |
| ~33.5 | -CH₂- |
| ~22.3 | -CH₂- |
| ~13.9 | -CH₃ |
| Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.[6] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | s | C-H stretch (aliphatic) |
| ~1590, 1480 | m | C=C stretch (aromatic) |
| ~1070 | s | C-Br stretch |
| ~820 | s | C-H bend (p-disubstituted) |
| s = strong, m = medium. Data is representative of a liquid film spectrum.[6][11] |
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 212/214 | M⁺, [M+2]⁺ | Molecular ion (presence of Br) |
| 171/169 | [M-C₃H₇]⁺ | |
| 133 | [M-Br]⁺ | |
| 91 | [C₇H₇]⁺ (tropylium ion) | |
| The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key feature in the mass spectrum.[5][12] |
Reactivity and Applications in Synthesis
1-Bromo-4-butylbenzene is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. It is a common starting material for introducing the 4-butylphenyl group into a target molecule.
Suzuki-Miyaura Coupling
A prominent application of 1-Bromo-4-butylbenzene is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the aromatic ring of 1-Bromo-4-butylbenzene and an organoboron compound. This methodology is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.[2]
Grignard Reaction
1-Bromo-4-butylbenzene can be readily converted to its corresponding Grignard reagent, 4-butylphenylmagnesium bromide, by reacting it with magnesium metal. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.
Other Applications
This compound is also used in the preparation of other organic molecules such as 4-(4-butylphenyl)-2-methylbut-3-yn-2-ol, tetraaza- and hexaazacyclophanes, and 4-butyltriphenylamine, which is a monomer for the synthesis of poly(4-butyltriphenylamine).[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-butylbenzene with Phenylboronic Acid
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis and highly relevant in drug discovery.
Objective: To synthesize 4-butylbiphenyl (B1272922) from 1-Bromo-4-butylbenzene and phenylboronic acid.
Materials:
-
1-Bromo-4-butylbenzene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 1-Bromo-4-butylbenzene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (e.g., 30 mL toluene and 10 mL ethanol) to the flask, followed by 10 mL of water.
-
Reaction: The reaction mixture is stirred and heated to reflux (approximately 80-90 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 20 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture) to yield the pure 4-butylbiphenyl.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of 4-butylbiphenyl via Suzuki-Miyaura coupling.
Safety and Handling
1-Bromo-4-butylbenzene is classified as an irritant.[5] It may cause skin and serious eye irritation, as well as respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
1-Bromo-4-butylbenzene is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its well-defined chemical properties and predictable reactivity make it an important building block for the creation of complex molecules in the pharmaceutical, liquid crystal, and polymer industries. A thorough understanding of its structure, properties, and reactivity is essential for its effective and safe use in research and development.
References
- 1. guidechem.com [guidechem.com]
- 2. 1-Bromo-4-butylbenzene | 41492-05-1 [chemicalbook.com]
- 3. 1-ブロモ-4-ブチルベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Bromo-4-butylbenzene | C10H13Br | CID 521059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. 1-Bromo-4-n-butylbenzene, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 1-Bromo-4-butylbenzene | CAS#:41492-05-1 | Chemsrc [chemsrc.com]
- 9. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 1-Bromo-4-butylbenzene(41492-05-1) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Bromo-n-butylbenzene [webbook.nist.gov]
- 12. 4-Bromo-n-butylbenzene [webbook.nist.gov]
